molecular formula C17H16N4O2S B2414183 N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1021108-52-0

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2414183
CAS RN: 1021108-52-0
M. Wt: 340.4
InChI Key: CFYPQDKRADRICO-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide, also known as OP3, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is not fully understood, but studies have suggested that it may act as an inhibitor of certain enzymes involved in cancer cell growth. N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.
Biochemical and Physiological Effects:
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a potential anti-cancer agent. Studies have also shown that N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide can penetrate cell membranes and accumulate in cancer cells, indicating its potential as a targeted therapy for cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one of the limitations of using N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the research and development of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide. One potential direction is to further investigate its potential as an anti-cancer agent, including its efficacy against different types of cancer and its potential for combination therapy with other drugs. Another direction is to explore its potential applications in material science, including the synthesis of new functional materials. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide and its potential side effects.

Synthesis Methods

The synthesis of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide involves a multi-step process that begins with the reaction between 2-amino-4-methylpyridine and 2-bromoacetic acid, followed by the reaction with thiophene-2-carboxylic acid. The resulting intermediate is then reacted with 3,6-dichloropyridazine to yield N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide. The synthesis method of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide has shown promising results as a potential anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells. In material science, N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In analytical chemistry, N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(12-14-2-1-11-24-14)19-9-10-21-17(23)4-3-15(20-21)13-5-7-18-8-6-13/h1-8,11H,9-10,12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYPQDKRADRICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

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